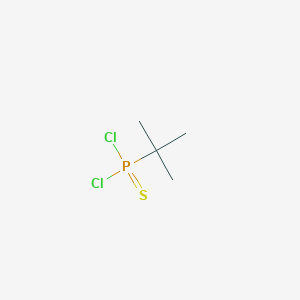
4-Methoxy-2,5,6-trichloroisophthalonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
Cl | Cl--C--Cl | OCH₃ Chemical Reactions Analysis
- Biodegradation : Bacterial strains, such as Ochrobactrum lupini TP-D1, can convert the cyano group in TPN into amide groups, yielding new metabolites (e.g., methyl 2,5,6-trichloro-3-cyano-4-methoxy-benzoate and methyl 3-cyano-2,4,5,6-tetrachlorobenzoate) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Reactions and Derivatization : A study by Zhang, Akhtar, and Khan (1983) reported the production of 4-methoxy-2,5,6-trichloroisophthalonitrile as a result of the reaction between diazomethane and chlorothalonil. This suggests its use in chemical derivatization processes, particularly in the presence of chlorothalonil and its hydroxy metabolite (Zhang, Akhtar, & Khan, 1983).
Agricultural Residue Analysis : Mukherjee and Gopal (1995) developed a methodology for estimating chlorothalonil and its metabolite, 4-methoxy-2,5,6-trichloroisophthalonitrile, in mustard crops. This is relevant for agricultural residue analysis and ensuring food safety (Mukherjee & Gopal, 1995).
Biodegradation and Environmental Impact : Shi et al. (2011) explored the degradation of chlorothalonil by a bacterial strain and identified 4-methoxy-2,5,6-trichloroisophthalonitrile among the new metabolites. This finding is significant for understanding the environmental impact and biodegradation pathways of chlorothalonil (Shi et al., 2011).
Microbial Reductive Dechlorination : Qiao et al. (2022) demonstrated that 4-hydroxy-chlorothalonil undergoes microbial reductive dechlorination. The study highlights the role of specific bacterial species in this process, which could be relevant for bioremediation strategies (Qiao et al., 2022).
Gastrointestinal Microflora and Metabolism : Hillenweck et al. (1997) investigated the biotransformation of chlorothalonil by gastrointestinal microflora in different species, including the formation of 4-methoxy-2,5,6-trichloroisophthalonitrile. This study is crucial for understanding how chlorothalonil and its derivatives are metabolized in living organisms (Hillenweck et al., 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSHXVXPDJKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206152 | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5,6-trichloroisophthalonitrile | |
CAS RN |
57531-87-0 | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)




